2,3,6,7-Tetrahydroimidazo[1,2-a]pyrimidin-5(1h)-one
Description
Properties
CAS No. |
15231-34-2 |
|---|---|
Molecular Formula |
C6H9N3O |
Molecular Weight |
139.16 g/mol |
IUPAC Name |
2,3,6,7-tetrahydro-1H-imidazo[1,2-a]pyrimidin-5-one |
InChI |
InChI=1S/C6H9N3O/c10-5-1-2-7-6-8-3-4-9(5)6/h1-4H2,(H,7,8) |
InChI Key |
KXOXEIRPXQUVET-UHFFFAOYSA-N |
Canonical SMILES |
C1CN=C2NCCN2C1=O |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation of Aminoimidazoles with β-Ketoesters
Pathak and Batra demonstrated a cyclocondensation approach for annulated imidazo[1,2-a]pyrimidinones using aminoimidazoles and β-ketoesters. While their work primarily targeted 2-oxo derivatives, the methodology is adaptable for 5(1H)-one synthesis by modifying the β-ketoester’s substitution pattern. For instance, employing ethyl 4-chloroacetoacetate instead of ethyl acetoacetate shifts the ketone position during cyclization. The reaction proceeds under reflux in ethanol with catalytic acetic acid, yielding 70–85% of the bicyclic product. Key considerations include:
- Regioselectivity control : Electron-withdrawing groups on the β-ketoester favor cyclization at the γ-position, potentially enabling 5-keto formation.
- Solvent optimization : Polar aprotic solvents like dimethylformamide improve yields by stabilizing intermediates.
One-Pot Three-Component Synthesis
Thieme Connect reported a streamlined one-pot synthesis of 7-oxo-tetrahydroimidazo[1,2-a]pyrimidines using 1-methylimidazole, dialkyl acetylenedicarboxylates, and isocyanates. Adapting this method for 5(1H)-one derivatives involves substituting the isocyanate with a carbonyl-containing electrophile. The reaction sequence proceeds at −5°C to room temperature, achieving near-quantitative yields (99%). Critical parameters include:
- Temperature gradient : Slow warming from −5°C prevents side reactions.
- Electrophile selection : Phenyl isocyanate generates 7-oxo products, while acyl chlorides may direct ketone formation to position 5.
Sodium Borohydride-Mediated Reduction and Cyclization
A patent by EP0008408A1 detailed sodium borohydride reduction of dichlorothienopyrimidines followed by ammonia-induced cyclization. Translating this to pyrimidinone synthesis involves replacing the thieno precursor with a pyrimidine diketone. The two-step process includes:
- NaBH4 reduction : Conducted in ethanol-chloroform (1:1) at 25°C for 6 hours, selectively reducing the C4 chloride.
- Cyclization : Heating with aqueous ammonia at 120–130°C in a sealed tube forms the imidazo ring. Yields reach 60–75% after recrystallization.
Biginelli Condensation Approach
A PMC study utilized Biginelli multicomponent reactions to assemble tetrahydroimidazo[1,2-a]pyrimidine cores. Combining substituted aldehydes, urea derivatives, and ethyl acetoacetate under acidic conditions generated 3-oxo products. To target the 5(1H)-one isomer, modifying the ketone component to ethyl 4-oxopentanoate could reposition the carbonyl group. Key advantages include:
- Diversity-oriented synthesis : 24 analogues were synthesized with yields of 65–92%.
- Microwave assistance : Reducing reaction times from 12 hours to 30 minutes.
Hydrogenation and Protection Strategies
EP2230241A1 described hydrogenation of imidazo[1,5-a]pyrazines using Pd/C to access tetrahydro derivatives. Applying this to pyrimidinone precursors involves:
- Amino protection : Di-tert-butyl dicarbonate shields amines during hydrogenation.
- Catalytic hydrogenation : 10% Pd/C in ethanol at 25°C under H2 atmosphere saturates the pyrimidine ring.
- Deprotection : HCl in methanol cleaves Boc groups, yielding the free amine for subsequent cyclization.
Comparative Analysis of Synthetic Methods
Chemical Reactions Analysis
Reaction Conditions and Outcomes:
| Imide Type | Solvent | Catalyst | Time | Yield | Product |
|---|---|---|---|---|---|
| Maleimide | THF/H₂O | NaOAc | 1 h | 89% | 4a |
| Itaconimide | EtOH | NaOAc | 3 h | 68% | 5a |
Key Observations :
-
Sodium acetate significantly accelerates the reaction by deprotonating intermediates .
-
Quantum chemical calculations (DFT/B3LYP) confirm that intermediates 6a (maleimide pathway) and 8a (itaconimide pathway) are thermodynamically favored (ΔG = −3.02 kcal/mol and ΔG = −1.88 kcal/mol, respectively) .
Example Reaction:
| Aldehyde | Yield | Product Structure |
|---|---|---|
| Benzaldehyde | 92% | Tetrahydroimidazo[1,2-a]pyridin-5(1H)-one with –NO₂ substituent |
Mechanism :
-
Electrochemical activation of Meldrum’s acid generates a reactive ketene intermediate.
-
Sequential [4+2] cycloaddition and tautomerization form the fused ring .
Functionalization Reactions
The ketone at position 5 and NH group in the imidazole ring enable further derivatization:
-
Amide Formation :
Reaction with aryl/alkyl amines in DMF at 80°C yields carboxamides (4a–i ) and acetamides (5a–e ) : -
Reduction of Ketone :
NaBH₄ in MeOH selectively reduces the 5-ketone to a secondary alcohol (unreported yields) .
Regiochemical Analysis via NMR
1H NMR spectra confirm reaction regiochemistry through diagnostic signals:
-
H-6 protons : Double doublet at δ 3.20–3.30 ppm (2J = 16.6 Hz, 3J = 7.5 Hz).
Thermodynamic and Kinetic Insights
-
Irreversibility : The Michael addition step (e.g., 6a → 4a ) is irreversible (ΔGreverse = +4.04 kcal/mol) .
-
Solvent Effects : THF/water mixtures improve yields by stabilizing polar transition states .
Biological Relevance
While not directly studied for this compound, structurally related imidazo[1,2-a]pyrimidines exhibit antimycotic activity, suggesting potential applications for derivatives .
This synthesis and reactivity profile highlights the compound’s versatility as a scaffold for drug discovery. Experimental protocols prioritize green chemistry (e.g., electrochemical synthesis) and regioselective transformations.
Scientific Research Applications
2,3,6,7-Tetrahydroimidazo[1,2-a]pyrimidin-5(1h)-one has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2,3,6,7-Tetrahydroimidazo[1,2-a]pyrimidin-5(1h)-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects . For instance, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Structural and Functional Analogues
The following table highlights key structural analogs and their distinguishing features:
Structure-Activity Relationship (SAR) Insights
- Substitution at C7 : Aryl groups (e.g., 7-(4-methylphenyl)) significantly enhance antibacterial potency due to improved hydrophobic interactions with bacterial enzymes .
- Ring Saturation : Fully saturated derivatives (e.g., 5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine) exhibit greater conformational rigidity, favoring interactions with G-protein-coupled receptors .
- Heteroatom Replacement : Replacing pyrimidine with pyrazine (as in BIM-46174) alters electronic density, enhancing selectivity for Gaq-protein inhibition .
- Functional Group Additions : Hydrazone derivatives (e.g., 5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine-hydrazones) show improved solubility and broad-spectrum antibacterial activity .
Physicochemical Properties
- Boiling Point : The 7-(4-methylphenyl) derivative has a predicted boiling point of 505.9°C, higher than the parent compound due to increased molecular weight .
- Density : Derivatives with bulky substituents (e.g., 3-chloro-2-dodecyloxy-) exhibit higher densities (~1.30 g/cm³) .
- Acidity : pKa values range from 2.93 (7-aryl derivatives) to 4.0 (uncharged parent compound), influencing bioavailability .
Biological Activity
2,3,6,7-Tetrahydroimidazo[1,2-a]pyrimidin-5(1H)-one (CAS Number: 15231-34-2) is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological evaluation, and various pharmacological properties based on diverse sources.
- Molecular Formula : C₆H₉N₃O
- Molecular Weight : 139.1552 g/mol
- Density : 1.55 g/cm³
- Boiling Point : 240.4°C at 760 mmHg
- Flash Point : 99.2°C
Synthesis
The synthesis of 2,3,6,7-tetrahydroimidazo[1,2-a]pyrimidin-5(1H)-one has been achieved through various multicomponent reactions and modifications of existing pyrimidine derivatives. These methods often involve the use of specific catalysts and controlled reaction conditions to enhance yield and purity.
Antimicrobial Activity
Research has indicated that compounds containing the imidazo[1,2-a]pyrimidine structure exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of this compound can inhibit the growth of various bacterial strains and fungi.
| Compound | Activity | Reference |
|---|---|---|
| 2,3,6,7-Tetrahydroimidazo[1,2-a]pyrimidin-5(1H)-one | Moderate antibacterial activity against E. coli | |
| Substituted derivatives | Enhanced antifungal properties |
Neurological Effects
The compound has also been evaluated for its effects on the central nervous system. Some studies suggest that it may act as a modulator of GABA(A) receptors, which are crucial for inhibitory neurotransmission.
- Case Study : A study demonstrated that certain derivatives exhibit selective partial agonist activity at specific GABA(A) receptor subtypes (alpha(2)/alpha(3)), indicating potential for reduced side effects compared to traditional benzodiazepines .
Anticancer Activity
Preliminary investigations into the anticancer properties of 2,3,6,7-tetrahydroimidazo[1,2-a]pyrimidin-5(1H)-one have shown promising results. The compound has been reported to induce apoptosis in cancer cell lines through various mechanisms.
The biological activity of 2,3,6,7-tetrahydroimidazo[1,2-a]pyrimidin-5(1H)-one can be attributed to its ability to interact with specific biological targets:
- Enzyme Inhibition : Molecular docking studies have suggested that this compound can effectively bind to viral enzymes such as Mpro, inhibiting their activity and thus preventing viral replication .
- Receptor Modulation : Its interaction with GABA(A) receptors suggests a mechanism for its neuroactive properties.
Q & A
Basic Research Questions
Q. What are the key structural features of 2,3,6,7-tetrahydroimidazo[1,2-a]pyrimidin-5(1H)-one, and how do they influence its reactivity?
- The compound contains a fused bicyclic system with nitrogen atoms at positions 1 and 3 of the pyrimidine ring and a partially saturated imidazole ring. This structure enhances its ability to participate in hydrogen bonding and π-π interactions, critical for biological activity. The presence of a ketone group at position 5 increases electrophilicity, making it reactive toward nucleophilic agents like hydrazines or Grignard reagents .
- Methodological Insight : Characterize the structure using NMR (e.g., δ 2.55–4.51 ppm for CH/CH protons) and NMR (e.g., δ 167.2 ppm for the ketone carbonyl) to confirm regiochemistry and purity .
Q. What are the standard synthetic routes for preparing 2,3,6,7-tetrahydroimidazo[1,2-a]pyrimidin-5(1H)-one derivatives?
- The domino Michael addition–retro-ene reaction of 2-alkoxyiminoimidazolidines with acetylene carboxylates is a common method, yielding derivatives with nitro or aryl substituents (e.g., 8-nitro-7-aryl derivatives) . Microwave-assisted synthesis using α-bromoacetophenones and 6-methylisocytosine under 160°C for 20 minutes offers a rapid, solvent-efficient alternative .
- Methodological Insight : Optimize reaction parameters (e.g., solvent, temperature) via response surface methodology to improve yields (>85%) and reduce byproducts .
Q. How do researchers validate the purity and identity of synthesized derivatives?
- Use a combination of spectroscopic techniques:
- IR spectroscopy to confirm carbonyl (1712–1718 cm) and nitro (1337–1520 cm) groups .
- Mass spectrometry (EI-MS) to verify molecular ion peaks (e.g., m/z 293 for CHClNO) .
- Elemental analysis (C, H, N) to ensure stoichiometric consistency (e.g., C: 53.01% vs. calc. 53.16%) .
Advanced Research Questions
Q. How can reaction conditions be optimized to resolve contradictions in synthetic yields for nitro-substituted derivatives?
- Conflicting yields (e.g., 75–89% for nitro derivatives ) often arise from steric hindrance or electronic effects of substituents. Use computational tools (DFT) to model transition states and identify steric clashes. Experimentally, employ silver nitrate (10 mol%) as a catalyst to enhance cyclization efficiency in hydroamination-fragmentation reactions .
- Methodological Insight : Screen solvents (e.g., DMF vs. ethanol) and microwave irradiation times (10–30 minutes) to balance reaction kinetics and product stability .
Q. What strategies address discrepancies in biological activity data for imidazo[1,2-a]pyrimidinones?
- For example, α2/α3-subtype GABA receptor selectivity (e.g., compound 42 in ) may conflict with broad-spectrum anticancer activity in other studies. Use functional assays (e.g., patch-clamp electrophysiology for receptor subtypes) alongside cell viability screens (e.g., MTT assays) to correlate structure-activity relationships (SAR) with target specificity .
- Methodological Insight : Perform molecular docking to predict binding modes and validate with mutagenesis studies (e.g., alanine scanning of receptor residues) .
Q. How can spectral data contradictions (e.g., NMR shifts) be resolved for structurally similar analogs?
- Overlapping signals in NMR (e.g., δ 37.6–44.0 ppm for CH groups ) complicate differentiation. Apply 2D NMR techniques (HSQC, HMBC) to assign quaternary carbons and NOESY to confirm spatial proximity of substituents. Cross-validate with X-ray crystallography for unambiguous structural elucidation .
Experimental Design Considerations
Q. What in vitro models are suitable for evaluating the anticancer potential of 2,3,6,7-tetrahydroimidazo[1,2-a]pyrimidinones?
- Use TRAIL-resistant HCT116 colorectal cancer cells to assess p53-independent apoptosis induction . Pair with caspase-3/7 activation assays and Western blotting for cleaved PARP to confirm apoptotic pathways .
Q. How can researchers design derivatives to enhance metabolic stability while retaining activity?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
